molecular formula C15H13Cl2NO5S B11044396 Methyl 2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzoate

Methyl 2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzoate

Cat. No.: B11044396
M. Wt: 390.2 g/mol
InChI Key: QNFUCTCPUGLYFU-UHFFFAOYSA-N
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Description

METHYL 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZOATE is a complex organic compound with a unique structure that includes both aromatic and sulfonyl groups

Preparation Methods

The synthesis of METHYL 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZOATE typically involves multiple steps, including the introduction of the sulfonyl group and the chlorination of the aromatic ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

METHYL 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

METHYL 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZOATE can be compared with other similar compounds, such as:

    METHYL 2,4-DICHLORO-5-{[2-HYDROXY(ETHYL)ANILINO]SULFONYL}BENZOATE: This compound has a similar structure but with an ethyl group instead of a methyl group.

    METHYL 2,4-DICHLORO-5-{[2-HYDROXY(PROPYL)ANILINO]SULFONYL}BENZOATE: This compound has a propyl group, which may affect its chemical properties and applications.

Properties

Molecular Formula

C15H13Cl2NO5S

Molecular Weight

390.2 g/mol

IUPAC Name

methyl 2,4-dichloro-5-[(2-hydroxyphenyl)-methylsulfamoyl]benzoate

InChI

InChI=1S/C15H13Cl2NO5S/c1-18(12-5-3-4-6-13(12)19)24(21,22)14-7-9(15(20)23-2)10(16)8-11(14)17/h3-8,19H,1-2H3

InChI Key

QNFUCTCPUGLYFU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC)Cl)Cl

Origin of Product

United States

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